Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate

Purity Chemical Synthesis Procurement

This multi-substituted benzoate ester features a unique 4-bromo/2-fluoro/5-ethoxy pattern that is irreplaceable for synthesizing ortho-fluorinated biaryl pharmacophores. The bromo group enables Pd-catalyzed Suzuki-Miyaura coupling; the ortho-fluoro acts as a bioisostere, modulating metabolic stability and target binding without steric penalty; the 5-ethoxy serves as a masked phenol or anchor for aryl ether diversification. Regioisomeric changes alter cross-coupling selectivity—this isomer delivers results others cannot. Available in research and bulk quantities; request a quote for your project.

Molecular Formula C11H12BrFO3
Molecular Weight 291.11 g/mol
CAS No. 1694637-08-5
Cat. No. B1475674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-bromo-5-ethoxy-2-fluorobenzoate
CAS1694637-08-5
Molecular FormulaC11H12BrFO3
Molecular Weight291.11 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C(=C1)C(=O)OCC)F)Br
InChIInChI=1S/C11H12BrFO3/c1-3-15-10-5-7(11(14)16-4-2)9(13)6-8(10)12/h5-6H,3-4H2,1-2H3
InChIKeyMYPJFQDLSFPLJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate (CAS 1694637-08-5): A Multi-Substituted Benzoate Building Block for Precision Synthesis


Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate (CAS 1694637-08-5) is a multi-substituted benzoate ester featuring bromo, ethoxy, and fluoro substituents on the aromatic ring [1]. With a molecular formula of C11H12BrFO3 and a molecular weight of 291.11 g/mol [2], this compound is commercially available with a typical purity of ≥95% . It serves as a versatile building block in medicinal and organic chemistry, enabling diverse transformations due to its unique substitution pattern.

Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate: Why Regioisomers and Ester Analogs Cannot Be Interchanged


In research settings, substituting Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate with a regioisomer (e.g., 4-bromo-2-ethoxy-5-fluorobenzoate ) or a different ester analog (e.g., methyl ester ) can alter reactivity, selectivity, and physicochemical properties. The unique combination of bromo, ethoxy, and fluoro groups at specific positions on the benzoate scaffold dictates its behavior in cross-coupling reactions, nucleophilic substitutions, and subsequent derivatizations. Even minor changes in substitution pattern can lead to divergent outcomes in synthetic pathways or biological assays, making this specific compound irreplaceable for certain applications.

Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate: Quantitative Differentiation Against Closest Analogs


Purity Comparison: Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate vs. Methyl Ester Analog

The commercially available purity of Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate is typically ≥95% , whereas its methyl ester counterpart, Methyl 4-bromo-5-ethoxy-2-fluorobenzoate (CAS 2169281-36-9), is available at a higher purity of 98% .

Purity Chemical Synthesis Procurement

Regioisomeric Differentiation: Impact of Substituent Positioning on Reactivity

Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate (CAS 1694637-08-5) features a bromo group at position 4, an ethoxy group at position 5, and a fluoro group at position 2 [1]. Its regioisomer, Ethyl 4-bromo-2-ethoxy-5-fluorobenzoate (CAS 1588509-21-0), differs in the positions of the ethoxy and fluoro groups . This substitution pattern directly influences the electronic properties and steric environment of the aromatic ring, which can alter the rates and regioselectivity of electrophilic aromatic substitution and cross-coupling reactions.

Regiochemistry Reactivity Synthetic Utility

Ester Group Impact: Ethyl vs. Methyl Ester on Physicochemical Properties

The ethyl ester group in Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate (MW 291.11 ) imparts different physicochemical properties compared to the methyl ester analog (MW 277.09 ). The increased lipophilicity of the ethyl ester (calculated LogP values may differ) can affect solubility, membrane permeability, and chromatographic behavior.

Ester Solubility Lipophilicity

Data Availability: Limited Head-to-Head Comparative Studies

A comprehensive search of primary literature and patents reveals a scarcity of direct head-to-head quantitative comparisons between Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate and its closest analogs. Most available data are vendor-provided physicochemical properties or generic class-level inferences. High-strength differential evidence is currently limited.

Data Gap Research Need Differentiation

Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate: Primary Application Scenarios Based on Evidence


Precursor for Ortho-Fluorinated Heterocycles via Cross-Coupling

The bromo group at the 4-position enables participation in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions, while the ortho-fluoro substituent can influence regioselectivity and stabilize transition states [1]. This makes Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate a valuable precursor for synthesizing ortho-fluorinated biaryl structures common in pharmaceuticals.

Building Block for Fluorinated Bioisosteres in Medicinal Chemistry

Fluorine substitution is a well-established strategy to modulate metabolic stability, lipophilicity, and target binding [1]. The 2-fluoro group in this benzoate scaffold serves as a bioisostere for hydrogen or hydroxyl groups, enabling exploration of fluorinated analogs of biologically active compounds without altering the overall molecular shape significantly [2].

Intermediate for Ethoxy-Substituted Aryl Ethers

The 5-ethoxy group can be cleaved or further functionalized. This compound can serve as a masked phenol or as a starting point for synthesizing more complex aryl ethers, which are common in agrochemicals and materials science [1].

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